2-((3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-((3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound that features a pyridine ring, a triazole ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, including the formation of the pyridine and triazole rings, followed by the introduction of the trifluoromethyl group and the acetamide moiety. Common synthetic routes include:
Formation of the Pyridine Ring: This can be achieved through various methods, such as the cyclization of appropriate precursors.
Formation of the Triazole Ring: This often involves the reaction of hydrazine derivatives with nitriles or other suitable precursors.
Introduction of the Trifluoromethyl Group: This step can be performed using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Acetamide Moiety: This typically involves the reaction of an amine with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or triazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Substitution: Conditions may vary, but common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
2-((3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-((3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed effects. For example, it may bind to and inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide
- N-(2-(Trifluoromethyl)phenyl)acetamide
- 2-(Trifluoromethyl)pyridine
Uniqueness
2-((3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is unique due to the combination of its structural features, including the pyridine and triazole rings, the trifluoromethyl group, and the acetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H12F3N5OS |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C16H12F3N5OS/c17-16(18,19)11-5-1-2-6-12(11)21-13(25)9-26-15-22-14(23-24-15)10-4-3-7-20-8-10/h1-8H,9H2,(H,21,25)(H,22,23,24) |
InChI Key |
QAKVSGIGUAAGCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NNC(=N2)C3=CN=CC=C3 |
Origin of Product |
United States |
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